N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methyl group, a phenyl group, a pyrazol group, a triazol group, and a thioacetamide group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrazol and triazol groups might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase the compound’s lipophilicity, while the pyrazol and triazol groups might contribute to its polarity .Scientific Research Applications
Synthesis and Structural Characterization
Compounds with similar structural features, such as thiazole and triazole derivatives, have been synthesized and structurally characterized. These processes often involve complex reactions that yield compounds with potential applications in various scientific fields. For instance, the synthesis and structural characterization of isostructural thiazoles offer insights into their molecular conformation and potential for further functionalization (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological Evaluation as Anticancer Agents
Several synthesized compounds, including thiazole and triazole derivatives, have been evaluated for their anticancer activities. These studies typically involve assessing the compounds' cytotoxic effects against various cancer cell lines. For example, new thiazole derivatives have shown selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antioxidant Activity
The antioxidant activity of certain compounds, including those with pyrazole-acetamide derivatives, has been investigated, showing significant potential to counteract oxidative stress. This property is crucial for applications in pharmaceuticals and nutraceuticals, where antioxidants play a vital role in preventing oxidative damage related to various diseases (Chkirate et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Compounds containing pyrazole nuclei have been synthesized and screened for their antimicrobial activities against a range of bacteria and fungi. Some of these compounds have exhibited potent antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. Additionally, certain derivatives have shown anti-inflammatory activities, further broadening their potential therapeutic applications (B'Bhatt & Sharma, 2017).
Future Directions
properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O3/c1-17-2-8-20(9-3-17)34-23-22-27-31(24(33)30(22)11-10-26-23)16-21(32)29-14-12-28(13-15-29)19-6-4-18(25)5-7-19/h2-11H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAKTXJEKGTFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide |
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